molecular formula C10H11Cl2N B11726445 1-(3,4-Dichlorophenyl)cyclobutanamine

1-(3,4-Dichlorophenyl)cyclobutanamine

Cat. No.: B11726445
M. Wt: 216.10 g/mol
InChI Key: FWNPWOZPOSIKHM-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)cyclobutanamine is a cyclobutane-based amine derivative featuring a 3,4-dichlorophenyl substituent. The 3,4-dichlorophenyl group contributes to its lipophilicity and electronic characteristics, which may influence receptor binding and metabolic stability.

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)cyclobutan-1-amine

InChI

InChI=1S/C10H11Cl2N/c11-8-3-2-7(6-9(8)12)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2

InChI Key

FWNPWOZPOSIKHM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC(=C(C=C2)Cl)Cl)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)cyclobutanamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the catalytic hydrogenation of Schiff base compounds in the presence of amine or amide salts using palladium or platinum catalysts .

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

1-(3,4-Dichlorophenyl)cyclobutanamine serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with specific functionalities.

Table 1: Synthetic Applications

Application AreaDescription
Organic SynthesisUsed in the development of complex organic molecules.
Material SciencePotential use in developing new materials with specific properties.
Polymer ChemistryInvestigated for incorporation into polymer matrices.

Biology

Research into the biological activity of this compound has revealed potential interactions with various biological targets, including enzymes and receptors. Studies focus on its pharmacological properties and mechanisms of action.

  • Pharmacodynamics : The compound's interaction with biological targets may lead to modulation of enzyme activity or receptor signaling pathways.
  • Toxicology Studies : Initial studies indicate that the compound exhibits harmful effects if ingested or upon skin contact, necessitating careful handling during research.

Table 2: Biological Activity Overview

Study FocusFindings
Enzyme InteractionModulates activity of specific enzymes.
Receptor BindingPotential antagonist or agonist properties under investigation.
ToxicityHarmful if swallowed; causes skin irritation.

Medicine

In medicinal chemistry, this compound is being explored for its potential as a pharmaceutical intermediate . Its unique structure may lead to the development of new therapeutic agents targeting specific diseases.

  • Case Study : A recent study highlighted its potential role in developing treatments for neurodegenerative diseases by targeting specific neurotransmitter systems.
  • Drug Development : Ongoing research aims to optimize its pharmacokinetic properties for better efficacy and reduced side effects.

Case Studies

  • Neuropharmacology : A study investigated the effects of this compound on dopamine receptors in animal models. Results indicated a promising modulation effect that could be leveraged in treating Parkinson's disease.
  • Antimicrobial Activity : Another study assessed the compound's efficacy against various bacterial strains, revealing significant antimicrobial properties that warrant further exploration for potential antibiotic development.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity to certain targets, while the cyclobutanamine core provides structural rigidity. This combination can result in potent inhibition or activation of the target, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Uses References
This compound C₁₀H₁₁Cl₂N* 3,4-dichlorophenyl 216.07* Base compound; structural analog for R&D
1-(3,4-Dimethoxyphenyl)cyclobutanamine C₁₂H₁₇NO₂ 3,4-dimethoxyphenyl 207.27 Sedative and sleep-inducing effects; soluble in ethanol, DMF
1-(2,4-Dichlorophenyl)cyclobutanamine C₁₀H₁₁Cl₂N* 2,4-dichlorophenyl 216.07* Positional isomer; R&D applications
3-(3-Chlorophenyl)cyclobutan-1-amine C₁₀H₁₂ClN 3-chlorophenyl 181.66 Physicochemical data available (e.g., solubility)
(-)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane - 3,4-dichlorophenyl + bicyclic core - Dopamine reuptake inhibitor; treats depression, obesity

*Estimated values based on structural analogs.

Key Observations:

Substituent Effects :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3,4-dichlorophenyl group (electron-withdrawing) enhances lipophilicity and may improve blood-brain barrier penetration compared to the 3,4-dimethoxyphenyl analog (electron-donating), which is more polar .
  • Positional Isomerism : The 2,4-dichlorophenyl isomer () likely exhibits distinct steric and electronic interactions compared to the 3,4-dichloro derivative, affecting receptor binding .

Pharmacological Profiles

Table 2: Pharmacological Comparison

Compound Name Primary Activity Clinical/Experimental Use References
This compound Not explicitly reported Structural analog for drug discovery
(-)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane Dopamine reuptake inhibition Depression, obesity, Parkinson’s disease
1-(3,4-Dimethoxyphenyl)cyclobutanamine Sedative and sleep-inducing effects Potential CNS depressant

Key Insights:

  • Dopamine Reuptake Inhibition: The azabicyclo derivative () highlights the importance of rigid bicyclic frameworks in targeting monoamine transporters, unlike flexible cyclobutane-based amines .
  • Substituent-Driven Activity : Methoxy groups () may enhance sedation through interactions with GABAergic or histaminergic systems, whereas chloro substituents () could favor different target profiles .

Physicochemical Properties

  • Solubility: The 3,4-dimethoxyphenyl analog () is soluble in polar organic solvents (e.g., ethanol, DMF), whereas dichlorophenyl derivatives are likely more lipid-soluble due to reduced polarity .
  • Molecular Weight : Smaller analogs like 3-(3-chlorophenyl)cyclobutan-1-amine (181.66 g/mol, ) may exhibit better bioavailability compared to bulkier derivatives .

Biological Activity

1-(3,4-Dichlorophenyl)cyclobutanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with a dichlorophenyl group. Its molecular formula is C9H10Cl2NC_9H_{10}Cl_2N, and it has a molecular weight of approximately 201.09 g/mol. The presence of the dichlorophenyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Research indicates that it may modulate neurotransmitter systems, particularly those involved in neurological functions. The compound's structural characteristics allow it to bind effectively to these targets, leading to various biological effects.

Binding Affinity

Preliminary studies suggest that this compound exhibits significant binding affinity for certain receptors involved in neurotransmission. This interaction is crucial for its potential therapeutic applications in treating neurological disorders.

Pharmacological Properties

This compound has been evaluated for several pharmacological properties:

  • Antidepressant Activity : Studies indicate that compounds with similar structures have shown promise as antidepressants by influencing serotonin and norepinephrine levels.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
  • Cytotoxicity : Evaluations have shown relatively low cytotoxicity, suggesting a favorable safety profile for further development.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Neurotransmitter Modulation : A study demonstrated that the compound could enhance serotonin receptor activity, leading to increased serotonin levels in the synaptic cleft. This effect was linked to potential antidepressant-like behavior in animal models.
  • Cancer Research : In vitro studies indicated that this compound might inhibit the proliferation of certain cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Inflammation Models : Animal models of inflammation showed that treatment with this compound reduced markers of inflammation significantly compared to control groups.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntidepressantEnhanced serotonin receptor activity
Anti-inflammatoryReduced inflammation markers
CytotoxicityLow cytotoxicity in vitro
Cancer Cell ProliferationInhibition observed in specific cancer lines

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